(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Description
(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H21BrN4O3 and its molecular weight is 457.328. The purity is usually 95%.
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Scientific Research Applications
Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues
Research into isomorphous structures, including those related to pyridine and pyrazole derivatives, has shown the ability to adhere to the chlorine-methyl exchange rule. These studies often involve complex structures showing extensive disorder, which can impact data-mining and structural analyses. This research contributes to the understanding of molecular behaviors and structural relationships in chemistry (Swamy et al., 2013).
Protonation Sites and Hydrogen Bonding in Mono-Hydrobromide Salts
The synthesis and structural characterization of certain mono-hydrobromide salts, which are closely related to the chemical structure , provide insights into protonation sites and intermolecular hydrogen bonding patterns. These aspects are crucial for understanding the chemical behavior and potential applications of similar compounds (Böck et al., 2021).
Antimicrobial Activity of Pyrazoline Derivatives
The synthesis of pyrazoline derivatives, closely related to the compound , has been explored for their antimicrobial properties. This research demonstrates the potential of these compounds in medical applications, especially in combating microbial infections (Kumar et al., 2012).
Synthesis for Anticancer Evaluation
Research into the synthesis of certain oxirane and pyrazoline derivatives and their reaction with nucleophiles has implications in anticancer drug development. This highlights the potential of complex heterocyclic compounds, similar to the one , in the treatment of cancer (Gouhar & Raafat, 2015).
Synthesis and Reactions of Benzopyrans
The study of the synthesis and reactions of benzopyrans and related compounds can provide valuable insights into the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Ibrahim et al., 2002).
Novel Annulated Products and Their Reactivity
Investigations into the synthesis of novel heterocyclic systems like pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one reveal important information about the reactivity and potential applications of such compounds. These studies contribute to a better understanding of pyrrole-type reactivity and the creation of new chemical structures (Deady & Devine, 2006).
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O3/c1-25-19(12-18(24-25)14-5-3-6-15(11-14)28-2)21(27)26-10-8-16(13-26)29-20-17(22)7-4-9-23-20/h3-7,9,11-12,16H,8,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUMHORFSXAYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.